Methyl trans,trans-9,15-octadecadienoate

Catalog No.
S13244397
CAS No.
56630-73-0
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl trans,trans-9,15-octadecadienoate

CAS Number

56630-73-0

Product Name

Methyl trans,trans-9,15-octadecadienoate

IUPAC Name

methyl (9E,15E)-octadeca-9,15-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4+,11-10+

InChI Key

OTROKOXHZSGHEN-PMXBNEBOSA-N

Canonical SMILES

CCC=CCCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CC/C=C/CCCC/C=C/CCCCCCCC(=O)OC

Methyl trans,trans-9,15-octadecadienoate, commonly known as linolelaidic acid methyl ester, is a fatty acid methyl ester characterized by its unique structure featuring two trans double bonds at the 9th and 15th carbon positions of the octadecadienoate chain. Its molecular formula is C19H34O2C_{19}H_{34}O_{2}, and it has a molecular weight of approximately 294.47 g/mol. This compound is a derivative of linoleic acid, an essential polyunsaturated omega-6 fatty acid, and is primarily utilized in various biochemical and industrial applications due to its distinct properties and reactivity .

  • Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction to yield saturated methyl esters, typically facilitated by catalytic hydrogenation using palladium or nickel catalysts.
  • Substitution: The ester group allows for nucleophilic substitution reactions, where nucleophiles such as hydroxide ions can replace the ester group .

Major Products Formed

  • From Oxidation: Hydroperoxides and other oxidized derivatives.
  • From Reduction: Saturated methyl esters.
  • From Substitution: Various substituted esters depending on the nucleophile used.

Research indicates that methyl trans,trans-9,15-octadecadienoate may have significant biological activities. It is studied for its potential roles in cellular metabolism and effects on cell membranes. Specifically, it may influence membrane fluidity and function, which could affect various biochemical pathways. Preliminary studies also suggest potential anti-inflammatory and anti-cancer properties, although more research is needed to fully elucidate these effects .

Methyl trans,trans-9,15-octadecadienoate can be synthesized through several methods:

  • Esterification: The simplest method involves the esterification of linolelaidic acid with methanol in the presence of an acid catalyst. This reaction typically requires heating under reflux conditions to facilitate the esterification process.
  • Transesterification: On an industrial scale, this compound is produced via the transesterification of vegetable oils rich in linoleic acid. This process uses methanol along with a base catalyst (e.g., sodium methoxide) to convert triglycerides into methyl esters .

Methyl trans,trans-9,15-octadecadienoate has diverse applications across various fields:

  • Chemistry: It serves as a reference standard in gas chromatography and mass spectrometry for analyzing fatty acid methyl esters.
  • Biology: The compound is investigated for its role in cellular processes and membrane dynamics.
  • Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
  • Industry: It is utilized in biodiesel production and as a lubricant additive due to its favorable chemical properties .

Methyl trans,trans-9,15-octadecadienoate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
Methyl 9(Z),12(E)-octadecadienoateCis-trans IsomerContains cis double bonds at positions 9 and 12
Methyl cis,cis-9,12-octadecadienoateCis-cis IsomerBoth double bonds are in cis configuration
Methyl (E,E)-9,12-octadecadienoateTrans-trans IsomerSimilar to methyl trans,trans-9,15-octadecadienoate but with different double bond positions
Methyl (Z,Z)-9,12-octadecadienoateCis-cis IsomerNatural form found in many vegetable oils

Uniqueness of Methyl trans,trans-9,15-octadecadienoate

What sets methyl trans,trans-9,15-octadecadienoate apart from these similar compounds is its specific configuration of double bonds (both in the trans configuration) at positions 9 and 15. This unique arrangement influences its biological activity and chemical reactivity differently compared to its cis counterparts or other structural variations .

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

294.255880323 g/mol

Monoisotopic Mass

294.255880323 g/mol

Heavy Atom Count

21

UNII

87WYY32N54

Dates

Modify: 2024-08-10

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